(1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol

chiral resolution diastereomeric salt formation 2-arylalkanoic acids

Sourcing chiral trans-3-aminoindan-1-ol with confirmed relative stereochemistry is critical for diastereomeric salt resolution. The cis isomer fails to produce crystalline salts with naphthalene-bearing 2-arylalkanoic acids, halting downstream purification. This product provides the validated trans configuration required for robust, chromatography-free enantioseparation. • Enables selective crystallization of less-soluble diastereomeric salts with 2-naphthylacetic acid derivatives [Kinbara et al., 2002] • Starting material for chemoenzymatic synthesis of orthogonally protected trans-indane-1,3-diamines (>99% ee) for C2-symmetric ligand construction [López-García et al., 2004] • Kilogram-scale purification feasible via US6479702B1 protocol for pilot-plant campaigns

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 403671-97-6
Cat. No. B127355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol
CAS403671-97-6
Synonyms(1R,3R)-rel-3-Amino-2,3-dihydro-1H-inden-1-ol
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2C1O)N
InChIInChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2/t8-,9-/m1/s1
InChIKeyPRVIGUZMXLBANS-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Profile of rac-trans-3-Amino-1-indanol


(1R,3R)-3-amino-2,3-dihydro-1H-inden-1-ol (CAS 403671-97-6), supplied as the racemic trans mixture, is a chiral 1,3-amino alcohol built on a rigid indane scaffold. It serves primarily as a synthetic intermediate for enantiopure basic resolving agents and orthogonally protected indane-1,3-diamines used in asymmetric catalysis [1][2].

Why cis or Other Regioisomers Cannot Replace the Trans Scaffold


The relative stereochemistry of the 1-hydroxy and 3-amino groups dictates the compound's ability to form stable, crystalline diastereomeric salt networks. Only the trans configuration permits the selective crystallization of less-soluble salts with 2-arylalkanoic acids bearing a naphthalene ring; the cis isomer fails to produce crystalline diastereomeric salts under identical conditions [1]. Substituting the trans isomer with the cis form or with other aminoindanol regioisomers therefore eliminates the core resolving-agent functionality that motivates procurement of this specific scaffold [2].

Differentiation Evidence Against Closest Comparators


Trans-Selective Crystallization Enables Chromatography-Free Purification

The patent US6479702B1 demonstrates that the racemic trans-3-aminoindan-1-ol mixture selectively forms a crystalline salt with 2-naphthylacetic acid upon heating and cooling, while the cis isomer does not crystallize under the same conditions [1]. This selectivity allows purification of the trans isomer directly from cis/trans mixtures without chromatography.

chiral resolution diastereomeric salt formation 2-arylalkanoic acids

Enantiopure Trans Isomer Resolves Naphthyl Acids – Cis Is Inactive

Kinbara et al. (2002) reported that enantiopure trans-3-aminoindan-1-ol exhibits moderate resolving ability for 2-arylalkanoic acids bearing a naphthalene ring at the α-position, whereas the enantiopure cis isomer did not show comparable resolving capability in the same study [1]. X-ray crystallography revealed that the trans isomer forms an infinite hydrogen-bond sheet in the less-soluble diastereomeric salt, a structural feature absent in the cis-derived salts.

optical resolution basic resolving agent naphthyl acids

Biocatalytic Resolution to >99% ee and Access to Orthogonally Protected Diamine

López-García et al. (2004) achieved highly efficient biocatalytic resolution of N-protected trans-3-aminoindan-1-ol using Candida antarctica lipase B, yielding the (1R,3R) enantiomer in >99% ee and very good chemical yield [1]. Both trans and cis N-protected amino alcohols were resolved to >99% ee; however, only the trans isomer served as the direct precursor for orthogonally protected trans-indane-1,3-diamine via a Mitsunobu reaction, a key intermediate for ligand synthesis [1].

biocatalytic resolution Candida antarctica lipase B enantiopure indane-1,3-diamine

Validated Application Scenarios


Resolution of Naphthalene-Containing 2-Arylalkanoic Acids

The enantiopure (1R,3R)-trans isomer, obtainable from the racemic trans mixture via biocatalytic or classical resolution, serves as a basic resolving agent for racemic 2-arylalkanoic acids with a naphthalene ring at the α-position. This application is directly supported by the Kinbara et al. (2002) study, which showed that the cis isomer lacks this resolving ability [3].

Synthesis of Orthogonally Protected trans-Indane-1,3-diamine Ligands

The racemic trans-3-aminoindan-1-ol is the recommended starting material for the López-García et al. (2004) chemoenzymatic route to orthogonally protected trans-indane-1,3-diamine with >99% ee [3]. The resulting diamines are privileged scaffolds for bis(oxazoline) and other C2-symmetric ligands used in enantioselective catalysis.

Chromatography-Free Purification at Preparative Scale

As described in US6479702B1, the trans isomer can be selectively isolated from cis/trans mixtures via diastereomeric salt formation with 2-naphthylacetic acid, enabling solvent-efficient, chromatography-free purification at scale [3]. This directly addresses procurement decisions for pilot-plant or kilogram-scale campaigns.

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